6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the triazolopyridine ring. It has garnered significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications across various fields, including medicinal chemistry, material science, and biological studies.
The synthesis of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine can be achieved through several synthetic routes. One prevalent method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free approach is considered eco-friendly and yields good to excellent results.
Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity. Microwave-assisted synthesis enhances efficiency, allowing for rapid reactions that can be scaled up for industrial applications.
The molecular structure of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine consists of a triazole ring fused to a pyridine ring, with specific substituents that influence its chemical properties. The presence of a bromine atom and two methyl groups contributes to its unique reactivity profile.
The compound is identified by the chemical formula and has a molecular weight of approximately 230.07 g/mol. Its structural features can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography for precise determination of its three-dimensional arrangement .
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine participates in various chemical reactions:
Common reagents for these reactions include nucleophiles for substitution and azides for cycloaddition. Typical solvents used are ethanol and pyridine, with catalysts such as copper acetate facilitating the reactions. The major products from these reactions often include various substituted triazolopyridines with potential biological activities.
The mechanism of action for 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor or modulator of various enzymes and receptors, thereby influencing critical biological processes such as cell proliferation and signal transduction pathways .
The compound is typically characterized by its solid state at room temperature with a melting point that can vary based on purity. Its solubility in common organic solvents makes it suitable for various synthetic applications.
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) can provide further insights into its physical and chemical behavior .
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine has diverse scientific applications:
This compound's unique structural characteristics make it an important subject for ongoing research in various scientific domains.
Triazolopyridines represent a structurally diverse class of nitrogen-dense heterocycles formed by the fusion of triazole and pyridine rings. Their pharmaceutical significance is highlighted by derivatives like the antidepressant trazodone, which contains a triazolopyridine core [2] [6]. The positional isomerism arising from different fusion patterns (e.g., [1,2,3]triazolo[4,5-b]pyridine vs. [1,2,3]triazolo[4,5-c]pyridine) creates distinct electronic environments that profoundly influence chemical reactivity and biological activity. Brominated and alkylated derivatives further expand this diversity by introducing steric and electronic modulation at specific ring positions, enabling tailored physicochemical properties for applications in medicinal chemistry and materials science. Among these, 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine exemplifies a strategically functionalized building block designed for selective downstream derivatization.
The compound 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine follows systematic heterocyclic naming conventions. The root "pyridine" indicates the six-membered aromatic ring. The "v" in the notation signifies a specific fusion pattern where the triazole ring (specifically a 1H-1,2,3-triazole) is annulated across the pyridine ring's b-bond (connecting atoms 4a-9a in standard numbering) [6]. The locants "6-bromo" and "5,7-dimethyl" define substituent positions on the pyridine ring. This structure exists predominantly in the 1H-tautomeric form (where N1 of the triazole bears hydrogen) rather than the 2H-form (where N2 bears hydrogen), as confirmed by X-ray crystallography studies of analogous compounds [5] [9].
Table 1: Nomenclature and Structural Variations of Related Compounds
Systematic Name | CAS Number | Molecular Formula | Tautomeric Form | Key Substituents |
---|---|---|---|---|
6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | 53485289 (PubChem CID) | C₇H₇BrN₄ | 2H (less common) | Br at C6; CH₃ at C5, C7 |
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine | 92276-38-5 | C₅H₃BrN₄ | 1H | Br at C6; No alkyl groups |
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | Not provided | C₇H₇BrN₄ | 3H (N3-alkylated) | Br at C6; CH₃ at C7; N3-CH₃ |
The molecular formula C₇H₇BrN₄ (molar mass: 227.06 g/mol) is consistent across several sources for the 5,7-dimethyl derivative [1] [4]. Key spectral characteristics include distinctive signals in NMR spectroscopy: the bromine atom induces significant downfield shifts for the adjacent C6 carbon and nearby protons, while the methyl groups at C5 and C7 appear as singlets in the ¹H NMR spectrum. The fusion pattern ([4,5-b]) places the triazole nitrogen atoms at positions N1 and N2 relative to the pyridine ring, creating an electron-deficient system amenable to nucleophilic substitution at specific positions, particularly when activated by electron-withdrawing groups like bromine [3] [6].
The synthesis and application of brominated triazolopyridines have evolved significantly alongside advancements in heterocyclic chemistry and medicinal chemistry's demand for complex building blocks. Early interest in triazolopyridines emerged in the 1960s-1970s with the development of trazodone, a triazolopyridine-containing antidepressant acting as a serotonin antagonist and reuptake inhibitor (SARI) [2] [6]. While trazodone itself is not brominated, its commercial success stimulated research into diversifying the triazolopyridine core via halogenation. Initial synthetic routes relied on functional group transformations of pre-existing pyridine derivatives (e.g., bromination of aminopyridines followed by diazotization and cyclization), which often suffered from poor regioselectivity and low yields for specific isomers [3].
The 1980s-1990s saw the development of more directed syntheses. The identification of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 92276-38-5) and its alkylated derivatives like 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine (CAS 121655-34-3) became prominent during this period [4] [5]. These compounds were recognized not as final pharmaceuticals, but as key synthetic intermediates. The introduction of bromine provided a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while alkyl groups (methyl in particular) modulated electron density and lipophilicity. The specific combination of bromine at C6 and methyl groups at C5 and C7 in 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine represented a strategic optimization, balancing reactivity (C6-Br activation) with stability and solubility conferred by the methyl groups. Commercial availability of this compound (e.g., from suppliers like ChemBK.com) by the early 2000s marked its establishment as a reliable building block [4].
Table 2: Historical Milestones in Brominated Triazolopyridine Development
Time Period | Key Development | Significance |
---|---|---|
1960s-1970s | Development of trazodone as an antidepressant [2] [6] | Validated triazolopyridine scaffold as pharmacologically relevant; spurred interest in core diversification. |
1980s | Synthetic routes to unsubstituted bromo-triazolopyridines (e.g., CAS 92276-38-5) [5] | Provided foundational halogenated intermediates for further derivatization. |
Late 1980s-1990s | Introduction of alkyl-bromo derivatives (e.g., CAS 121655-34-3) [4] | Combined bromo (for cross-coupling) and alkyl groups (for stability/solubility tuning). |
2000s-Present | Commercial availability & application in pharmaceutical synthesis (e.g., kinase inhibitors) [4] [8] | Enabled complex molecule construction via regioselective functionalization. |
Recent focus (post-2010) has shifted towards regioselective direct C-H functionalization strategies to access brominated triazolopyridines more efficiently, bypassing multi-step pre-functionalization [3]. While methods for direct C-4 halogenation of simpler pyridines or pyridine N-oxides have been reported, the direct regioselective bromination of the inherently electron-deficient and polyaza triazolopyridine scaffold, particularly at the C6 position as seen in 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine, remains challenging and typically still relies on classical methods using pre-halogenated pyridine precursors or directed lithiation strategies [3] [9].
Halogenation and alkylation are pivotal strategies for tuning the reactivity and properties of triazolopyridines, with 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine serving as a prime example.
Halogenation (Bromination):* Regioselectivity Challenge: The electron-deficient nature of the triazolopyridine core makes electrophilic aromatic substitution (EAS) difficult. Bromination therefore typically occurs via:1. Directed Ortho-Metalation (DoM): Pre-existing directing groups (like the dimethylamino group in precursors) on the pyridine ring facilitate regioselective lithiation ortho to the directing group, followed by quenching with bromine sources (e.g., Br₂, NBS, CBr₄) to install bromine [3] [9].2. Halogenation of Preformed Precursors: Bromination is often performed on pyridine-2,3-diamine intermediates before triazole ring cyclization, or on advanced intermediates using conditions like NBS in DMF [9].* Role of Bromine at C6: In 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine, the bromine atom is positioned ortho to the bridgehead nitrogen (N2 of the triazole ring). This location is electronically activated towards nucleophilic aromatic substitution (SNAr) and highly effective for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira). This transforms the molecule into a versatile coupling partner for introducing aryl, heteroaryl, alkenyl, or alkynyl groups at C6, crucial for structure-activity relationship (SAR) studies in drug discovery [4] [8]. The bromine also facilitates further transformations like halogen-metal exchange for nucleophilic addition.
Alkylation (Methylation):* On-Carbon Alkylation (C5 and C7 Methyl Groups): The methyl substituents at C5 and C7 serve multiple purposes:1. Steric and Electronic Modulation: They moderately donate electrons into the π-system, slightly offsetting the electron deficiency of the core. This can influence the rates of both SNAr at C6 and metalation/coupling reactions [4] [8].2. Lipophilicity Enhancement: Methyl groups increase the logP value compared to the non-methylated analog (e.g., C₅H₃BrN₄), improving solubility in organic solvents critical for synthetic manipulations [4] [5].3. Blocking Undesired Reactivity: These groups occupy positions that could otherwise be susceptible to unwanted electrophilic attack or side reactions during derivatization at C6 [8] [9].* On-Nitrogen Alkylation: While 6-bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine exists primarily as the 1H-tautomer, the triazole ring nitrogen (N1 or N2) can be alkylated (e.g., using alkyl halides under basic conditions), generating derivatives like 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS listed by ClearSynth) [8]. N-alkylation significantly alters electronic distribution, solubility, and hydrogen-bonding capacity, offering another dimension for molecular design.
Table 3: Key Functionalization Reactions Enabled by Bromo and Methyl Groups
Functional Group | Position | Primary Role | Key Reaction Types Enabled | Impact on Molecule |
---|---|---|---|---|
Bromine (Br) | C6 | Electrophilic site / Cross-coupling handle | Nucleophilic Aromatic Substitution (SNAr); Transition Metal-Catalyzed Cross-Coupling (Suzuki, Stille, etc.); Halogen-Metal Exchange | Enables introduction of diverse C6 substituents (Ar, Het, Alk, Alkyne) |
Methyl (CH₃) | C5, C7 | Electron donation; Steric blocking; Lipophilicity | Modulates reactivity at C6; Blocks reactivity at C5/C7; Improves solubility | Enhances stability & organic solubility; Fine-tunes electronic effects for downstream reactions |
N-H (Triazole) | N1 (1H-form) | Potential site for N-alkylation/deprotonation | N-Alkylation; Metalation (if acidic); Hydrogen bonding | Alters electronic properties, solubility, and pharmacophore potential |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: